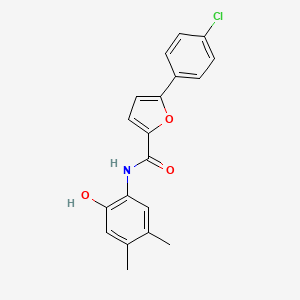

5-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide

Description

5-(4-Chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-chlorophenyl substituent at the 5-position of the furan ring and a 2-hydroxy-4,5-dimethylphenyl group attached via an amide bond. The compound’s unique 2-hydroxy-4,5-dimethylphenyl group distinguishes it from other derivatives, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11-9-15(16(22)10-12(11)2)21-19(23)18-8-7-17(24-18)13-3-5-14(20)6-4-13/h3-10,22H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJDBQITJLNYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chlorophenyl)-N-(2-hydroxy-4,5-dimethylphenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C19H16ClNO3

- Molecular Weight : 341.8 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the furan ring and chlorophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Key Mechanisms:

- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) .

- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspase pathways .

- Antiviral Activity : Emerging data suggest potential antiviral properties, although specific mechanisms remain to be elucidated .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| U-937 | 1.47 | Cell cycle arrest |

| HeLa | 2.41 | Disruption of mitochondrial function |

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 0.65 µM. The mechanism involved increased expression of pro-apoptotic factors such as p53 and enhanced caspase-3 activity .

- Antiviral Screening : In a screening against various viral strains, this compound exhibited moderate antiviral activity with EC50 values ranging from 130 to 263 µM, showing promise as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly impact biological activity. Electron-donating groups (EDGs) enhance cytotoxicity, while electron-withdrawing groups (EWGs) tend to decrease it .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Analysis

The furan-2-carboxamide scaffold is highly modular, with variations primarily in the substituents on the furan ring and the aryl/heteroaryl amide group. Key analogs include:

Key Observations :

- Chlorophenyl Position : 4-Chlorophenyl (target compound) vs. 2- or 3-chlorophenyl (analogs) alters electronic effects and steric interactions.

- Amide Group : The target’s 2-hydroxy-4,5-dimethylphenyl group provides hydrogen-bonding capability and steric hindrance, contrasting with methoxy (A-803467), sulfamoyl (), or morpholine () substituents.

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Polarity : The hydroxy group in the target compound increases polarity compared to methoxy (A-803467) or ethoxy () analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.